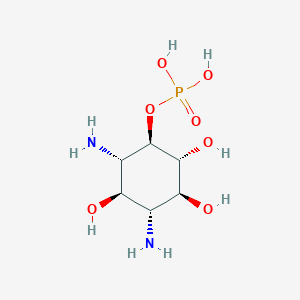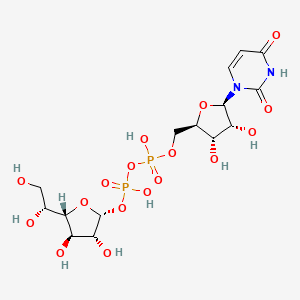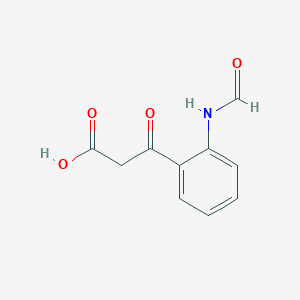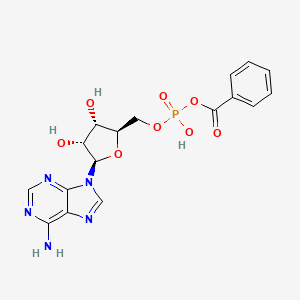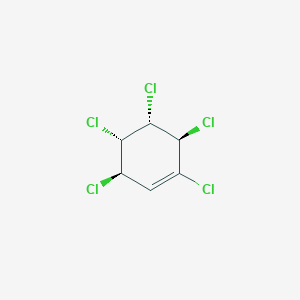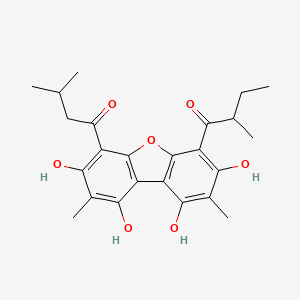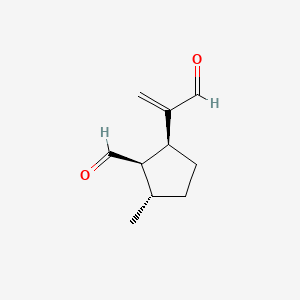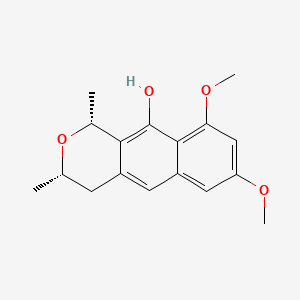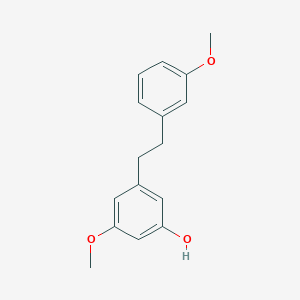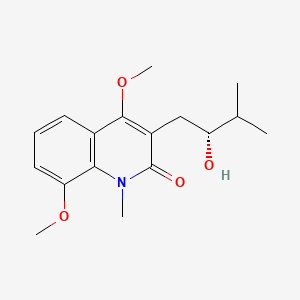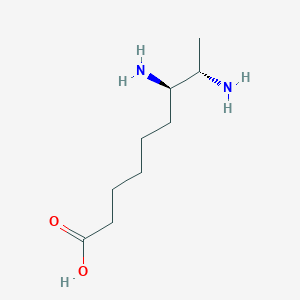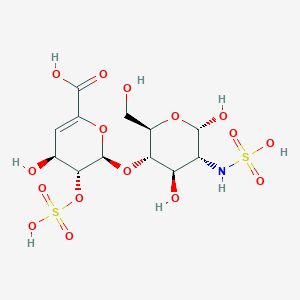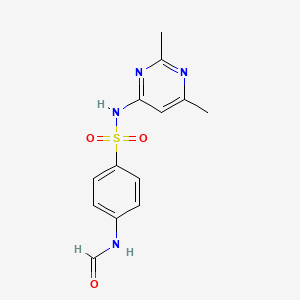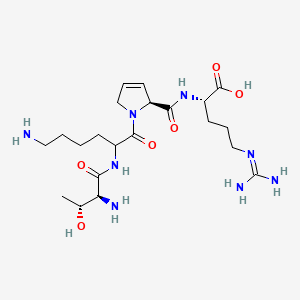
Tuftsin, (3,4-dehydro-pro)(3)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tuftsin and its analogs, including “Tuftsin, (3,4-dehydro-pro)(3)-”, involves solid-phase methods and bioactivity analysis. For instance, the synthesis of tuftsin analogs with α,β-dehydrolysine has been explored, highlighting modifications to enhance phagocytic activity (Gupta, Jain, & Chauhan, 1994). Another method utilizes trifluoromethanesulfonic acid for deprotection and resin cleavage in solid-phase synthesis, emphasizing the peptide’s potential for phagocytosis stimulation (Chaudhuri & Najjar, 1979).
Molecular Structure Analysis
The molecular structure of Tuftsin has been examined through techniques like 2D NMR spectroscopy, revealing its conformation in solution and the presence of two families of conformations characterized by a trans or cis Lys-Pro bond (D'Ursi et al., 1992). Such studies provide insights into the peptide's potential antitumor activities and the impact of its structural conformations on biological functions.
Chemical Reactions and Properties
Research on tuftsin and its analogs, including modifications with α,β-dehydrolysine, focuses on enhancing their biological activity through chemical modifications. These studies involve investigating the peptide's phagocytic activity, showcasing the direct correlation between chemical structure modifications and biological activity enhancements (Gupta, Jain, & Chauhan, 1994).
Physical Properties Analysis
Investigations into tuftsin’s physical properties, such as its solution conformation, have been conducted using circular dichroism (CD) spectroscopy. These studies reveal a mixture of random coil and beta-turns in its structure, potentially contributing to its bioactive conformation (Siddiqui, Sharma, & Kumar, 1996).
Chemical Properties Analysis
The chemical properties of tuftsin, including its analogs, are critical for understanding its biological activity. The synthesis and investigation of O-glycosylated tuftsins demonstrate the importance of chemical modifications in enhancing the peptide’s immunomodulatory effects (Filira et al., 2009). Moreover, the study of acetylenic analogues for the preparation of structurally unmodified, tritiated peptides further illustrates the intricate relationship between chemical structure and biological function (Auger & Blanot, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin have been studied extensively. This analogue of tuftsin, prepared through solid-phase synthetic methods, exhibits similar chemotactic effects to tuftsin at certain concentrations. Interestingly, [delta 3-pro3]-tuftsin demonstrated increased phagocytic indices, enhancing the bactericidal and phagocytic activities of polymorphonuclear leukocytes (PMN) compared to tuftsin (Amoscato et al., 1984).
Bioactivity of Analogs
Studies have also explored the bioactivity of tuftsin analogs containing α,β-dehydrolysine. These analogs have been synthesized and their phagocytic activity evaluated, adding to the understanding of tuftsin's biological functionality and potential therapeutic applications (Gupta et al., 1994).
Infrared Spectroscopic Investigations
Infrared spectroscopy has been utilized to investigate the ability of tuftsin and its analogs to form folded, intramolecularly hydrogen-bonded structures. This research highlights the importance of proline in position 3 of the peptide chain for the formation of beta-turns, suggesting a correlation between these structural features and biological activity (Sucharda-Sobczyk et al., 1979).
Solution Conformation Studies
The solution conformation of tuftsin has been analyzed using 2D NMR spectroscopy, revealing the presence of two families of conformations characterized by a trans or cis Lys-Pro bond. This study provides insights into the structural dynamics of tuftsin and its analogs, which may be crucial for understanding their biological functions (D'Ursi et al., 1992).
Immunogenesis Effects
The effects of tuftsin and its analogs on immunogenesis have also been a focus of research. Tuftsin's ability to stimulate cell functions, such as mobility, phagocytosis, and antibacterial activity, has been well-documented. However, the impact of tuftsin on immune response parameters warrants further investigation, particularly in determining optimal administration schemes and understanding the effects of tuftsin analogs on specific antibody formation (Val'dman et al., 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJMPDANPWMKQ-NNFXCFJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919691 | |
| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tuftsin, (3,4-dehydro-pro)(3)- | |
CAS RN |
91502-65-7 | |
| Record name | Tuftsin, (3,4-dehydro-pro)(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



